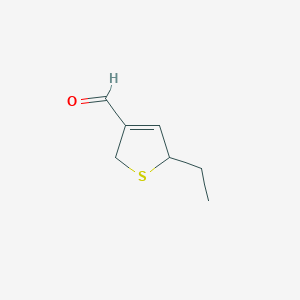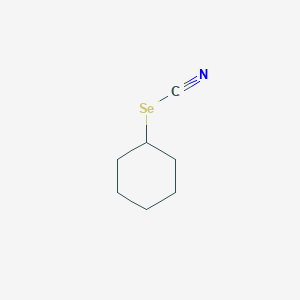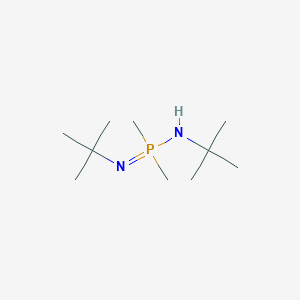
7,9-Dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- is a chemical compound belonging to the purine family. This compound is structurally related to xanthine derivatives, which are found in various biological systems and have significant pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- typically involves the methylation of xanthine derivatives. One common method includes the reaction of xanthine with methylating agents under controlled conditions to introduce the methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes, utilizing catalysts to enhance the reaction efficiency and yield. The process is optimized to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various methylated and hydroxylated derivatives, which have distinct pharmacological properties .
Applications De Recherche Scientifique
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and vasodilation . The pathways involved often include the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthine: A purine base found in most human body tissues and fluids.
Theobromine: A methylxanthine similar to caffeine but with different pharmacokinetic properties.
Caffeine: Another methylxanthine known for its stimulant effects.
Uniqueness
1H-Purine-2,6-dione, 3,7,8,9-tetrahydro-7,9-dimethyl- is unique due to its specific methylation pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its ability to selectively interact with certain molecular targets makes it a valuable compound in both research and therapeutic contexts .
Propriétés
Numéro CAS |
58526-75-3 |
|---|---|
Formule moléculaire |
C7H10N4O2 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
7,9-dimethyl-3,8-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-10-3-11(2)5-4(10)6(12)9-7(13)8-5/h3H2,1-2H3,(H2,8,9,12,13) |
Clé InChI |
OSCRZLORGNTZPM-UHFFFAOYSA-N |
SMILES canonique |
CN1CN(C2=C1C(=O)NC(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)












